2-Amino-3-fluorophenol hydrochloride

Description

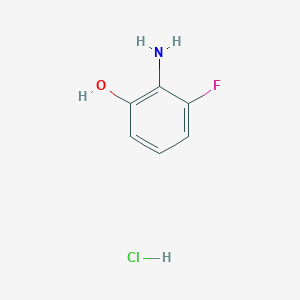

2-Amino-3-fluorophenol hydrochloride is a fluorinated aromatic compound featuring an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 1 (phenol), and a fluorine atom (-F) at position 3 on the benzene ring, with a hydrochloride counterion. Such compounds are typically utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

2-amino-3-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOXAVKQJCAQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951440-99-5 | |

| Record name | 2-amino-3-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

2-Amino-3-fluorophenol hydrochloride is primarily used in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors. These inhibitors target the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell survival and growth.

Mode of Action

The compound interacts with its targets by inhibiting the PI3Kβ isoform. This inhibition disrupts the PI3K pathway, leading to reduced cell proliferation and survival, particularly in cells with PTEN (Phosphatase and TENsin homologue) deficiency.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K pathway. This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The downstream effects of inhibiting this pathway include reduced cell growth and survival.

Biochemical Analysis

Biochemical Properties

2-Amino-3-fluorophenol hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of selective inhibitors for enzymes such as PI3Kβ. This compound interacts with various biomolecules, including enzymes and proteins, to modulate their activity. For instance, it is used in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors, which are crucial for the treatment of phosphatase and TENsin homologue (PTEN) deficient cancers. The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PTEN-deficient cancer cells, the compound’s role in inhibiting PI3Kβ can lead to reduced cell proliferation and increased apoptosis. Additionally, it may affect other cellular processes such as DNA repair and cell cycle regulation, further contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. At the molecular level, the compound binds to the active sites of target enzymes, such as PI3Kβ, and inhibits their catalytic activity. This inhibition results in the disruption of signaling pathways that are essential for cell survival and proliferation. Furthermore, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere. Prolonged exposure to light or air may lead to its degradation, reducing its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcome while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy. For instance, the compound may be transported across cell membranes by solute carrier (SLC) transporters, facilitating its entry into cells where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization enables the compound to interact with its target enzymes and proteins, modulating their activity and influencing cellular processes.

Biological Activity

2-Amino-3-fluorophenol hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its role in the synthesis of selective inhibitors targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound possesses a phenolic structure with an amino group and a fluorine atom, contributing to its unique reactivity and biological interactions. The chemical formula is , and it is characterized by:

- Amine Group (-NH2) : Enhances hydrogen bonding capabilities.

- Fluorine Substitution : Influences lipophilicity and metabolic stability.

The primary biological activity of this compound involves the inhibition of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. This pathway is crucial in regulating cell growth, survival, and metabolism, particularly in cancer cells with PTEN deficiency.

Target Pathway

- PI3K Pathway : Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological effects:

- Inhibition of Cell Growth : The compound has shown efficacy in inhibiting the growth of cancer cell lines, particularly those with aberrant PI3K signaling.

- Apoptotic Induction : It promotes apoptosis in PTEN-deficient cancer cells by downregulating survival signals.

- Enzyme Interaction : The compound acts as a selective inhibitor for enzymes involved in critical biochemical pathways.

Data Table: Biological Activity Summary

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the efficacy against MCF-7 breast cancer cells.

- Findings : The compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low micromolar concentrations.

-

Mechanistic Study :

- Objective : To elucidate the mechanism involving PI3Kβ inhibition.

- Findings : The study confirmed that treatment with this compound led to decreased phosphorylation of downstream targets in the PI3K pathway, correlating with reduced cell survival.

Research Findings

Recent literature emphasizes the importance of fluorine substitution in enhancing biological activity:

- Fluorine's Role : Studies indicate that fluorinated compounds often exhibit improved metabolic stability and altered pharmacokinetic profiles compared to their non-fluorinated counterparts .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the phenolic ring can significantly affect the inhibitory potency against PI3Kβ and other targets .

Scientific Research Applications

Pharmaceutical Applications

2-Amino-3-fluorophenol hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of Drug Intermediates : The compound is utilized in the synthesis of several bioactive molecules, including:

- Antimicrobial Agents : Research indicates that derivatives of 2-amino-3-fluorophenol exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics .

Biochemical Applications

In biochemistry, this compound is recognized for its buffering capacity:

- Buffering Agent in Cell Cultures : It functions as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is crucial for various biological assays and cell culture experiments .

Material Science Applications

The compound also finds utility in material science:

- Synthesis of Functional Materials : It is used as a precursor in the development of functional materials, including dyes and polymers that require specific fluorinated structures for enhanced properties .

Case Study 1: Development of Kinase Inhibitors

A study focused on synthesizing a series of kinase inhibitors using 2-amino-3-fluorophenol as a key intermediate. The results demonstrated that these inhibitors effectively reduced tumor growth in preclinical models, showcasing the compound's potential in oncology .

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of 2-amino-3-fluorophenol revealed significant antimicrobial activity against various bacterial strains. This study highlighted the potential for developing new classes of antibiotics based on this compound's structure .

Comparison with Similar Compounds

Key Differences:

- Functional Groups: The acetic acid group in 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride introduces carboxylic acid functionality, enabling peptide coupling or salt formation, which is absent in the phenol-based target compound .

- Chirality: (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride contains a stereocenter, which may influence its pharmacological activity and metabolic pathways .

Physicochemical Properties

- Purity and Stability: 3-Fluoro Deschloroketamine hydrochloride is supplied as ≥98% pure crystalline solid with a stability of ≥5 years at -20°C , while 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride (MW: 246.71 g/mol) is noted for its high purity (≥95%) and versatility in material science applications .

- Solubility: Phenolic compounds like this compound are generally more water-soluble due to the hydroxyl group, whereas analogs with non-polar substituents (e.g., methyl groups in ) exhibit lower aqueous solubility .

Preparation Methods

Direct Hydroxylation and Fluorination

One prevalent method involves the hydroxylation of fluorinated aniline derivatives. This process typically begins with the diazotization of fluorinated aniline, followed by hydrolysis to yield the phenol derivative. For instance, CN102260143A describes a process where m-fluoroaniline undergoes diazotization with sodium nitrite in sulfuric acid, followed by hydrolysis to produce m-fluorophenol, which can be further functionalized to obtain the desired compound.

Nucleophilic Aromatic Substitution

Another approach involves nucleophilic substitution on a fluorinated aromatic ring. This method employs fluorinated chlorobenzenes or nitrobenzenes as starting materials, which are subjected to amino substitution under suitable conditions. The amino group is introduced via reduction of nitro intermediates or direct amination reactions.

Multi-step Synthesis Pathway

A typical multi-step synthesis involves:

Research Data Table 1: Summary of Synthesis Routes for 2-Amino-3-fluorophenol

Conversion to Hydrochloride Salt

Acidic Hydrochloride Formation

The conversion of 2-amino-3-fluorophenol to its hydrochloride salt is achieved by treatment with hydrogen chloride in an inert solvent like methanol. This method ensures high purity and stability of the hydrochloride form. The process involves:

- Dissolving 2-amino-3-fluorophenol in methanol.

- Bubbling HCl gas into the solution under controlled conditions.

- Maintaining the reaction at room temperature or slightly elevated temperatures for complete salt formation.

- Crystallization and filtration to isolate the hydrochloride salt.

Alternative Methods

Other methods include direct reaction with gaseous HCl or using HCl solutions in organic solvents, followed by recrystallization to obtain high-purity hydrochloride.

Research Data Table 2: Preparation of 2-Amino-3-fluorophenol Hydrochloride

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Gas-phase HCl bubbling | HCl gas | Methanol | Room temp | 15 hours | 90 | Inert atmosphere |

| HCl solution in ethanol | HCl in ethanol | Ethanol | 20°C | 12 hours | 88 | Recrystallization needed |

Notable Research Findings

- Patents and industrial processes highlight the importance of controlling reaction parameters such as temperature, acid concentration, and reaction time to optimize yield and purity.

- Laboratory syntheses demonstrate the feasibility of multi-step routes, emphasizing the need for purification at each stage to prevent impurities in the final hydrochloride product.

- Environmental considerations suggest that solvent choice and waste management are critical for scalable synthesis.

Summary of Key Parameters

| Parameter | Optimal Range | Impact on Preparation |

|---|---|---|

| Temperature | 20-30°C during diazotization | Ensures controlled reaction rate |

| Acid concentration | 98% sulfuric acid | Facilitates efficient diazotization |

| Reaction time | 15-20 hours | Completes salt formation |

| Purity of starting materials | >99% | Ensures high yield and purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.